Home > Products > Screening Compounds P64304 > 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide -

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

Catalog Number: EVT-5605946
CAS Number:
Molecular Formula: C17H18ClNO3
Molecular Weight: 319.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the class of substituted benzamides. It is often used as a starting material or intermediate in the synthesis of more complex molecules with potential biological activities, particularly in medicinal chemistry research. []

Synthesis Analysis

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide can be synthesized through the reaction of 3-chlorobenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethanamine. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid produced. [] The reaction can be carried out in various solvents like dichloromethane or tetrahydrofuran. The yield and purity of the final product can be influenced by factors such as reaction temperature, solvent choice, and purification methods.

Chemical Reactions Analysis
  • Bischler-Napieralski Reaction: This reaction utilizes 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide as a starting material to construct 3,4-dihydroisoquinoline derivatives. [] This cyclization reaction typically involves a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide.
Applications
  • Synthesis of Isoquinoline Derivatives: 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide serves as a valuable precursor in synthesizing isoquinoline derivatives, which are important pharmacophores found in various natural products and pharmaceuticals. []

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker with therapeutic applications for hypertension, angina pectoris, and certain types of arrhythmias. The research discussed in the paper investigates the relationship between the structure of verapamil and its pharmacological activity. []
  • Relevance: While not explicitly providing the structure of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, the paper describes the synthesis and pharmacological evaluation of verapamil analogs with restricted molecular flexibility. These analogs aim to provide insights into the active conformation(s) of verapamil. The target compound, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, likely shares structural similarities with verapamil, particularly the presence of a dimethoxyphenyl moiety, making it relevant for understanding structure-activity relationships in this class of compounds. []

alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile

  • Compound Description: This compound represents a group of four isomeric racemates designed as verapamil analogs. These analogs were synthesized and pharmacologically evaluated to investigate the relationship between their structure and their negative inotropic, chronotropic, and vasodilatory activities. []
  • Relevance: These verapamil analogs, like the target compound 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, contain a 3,4-dimethoxyphenyl moiety. The study focuses on how restricting molecular flexibility in these analogs, by incorporating a cyclohexyl ring, influences their pharmacological effects compared to verapamil. This research provides insights into the structure-activity relationship of compounds structurally related to 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, particularly regarding their potential as calcium channel blockers. []

(-)-[N-methyl-3H]desmethoxyverapamil (D888)

  • Compound Description: D888 is a radioligand used in binding studies to characterize the affinity and selectivity of compounds for calcium channels. This specific study utilized D888 in binding studies on cat ventricles to evaluate the affinity of the synthesized verapamil analogs. []
  • Relevance: The use of D888 in the study highlights the research's focus on identifying compounds with potential calcium channel blocking activity. While not structurally identical, the target compound, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, shares structural features with verapamil, suggesting that it might also exhibit binding affinity for calcium channels. The binding data obtained using D888 serves as a reference point for comparing the potential of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide as a calcium channel blocker. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide

  • Compound Description: This compound is a key starting material in the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ). The paper focuses on the synthesis and in silico evaluation of DIQ for its potential biological activity. []
  • Relevance: The starting material, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide, is structurally very similar to the target compound, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Both compounds share a benzamide core with a chlorine atom at the 3-position and a 3,4-dimethoxyphenyl moiety. The key difference lies in the substituent on the ethyl bridge connecting the amide nitrogen to the dimethoxyphenyl ring. This close structural resemblance suggests that the target compound might also be a useful precursor for synthesizing dihydroisoquinoline derivatives, potentially with interesting biological activities. []

1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

  • Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized and evaluated for its potential contractile activity using various in silico simulations. The synthesis of DIQ begins with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide, highlighting its relevance as a potential lead compound for developing new therapeutics targeting contractile activity. []
  • Relevance: While DIQ has a distinct dihydroisoquinoline structure, it is synthesized from a starting material remarkably similar to 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. This suggests a potential synthetic route for transforming the target compound into analogous dihydroisoquinoline derivatives with potential biological activity. Exploring such synthetic pathways could lead to the discovery of novel compounds with therapeutic potential in areas like cardiovascular disease where modulating contractile activity is crucial. []

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (Compound 15)

  • Compound Description: This compound exhibited significant antiulcer activity in a study investigating various 2-(3,4-dimethoxyphenyl)ethylamine derivatives. The research aimed to identify effective compounds for preventing water-immersion stress-induced gastric ulceration in rats. []

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 emerged as a potent antiulcer drug from a series of 2-(3,4-dimethoxyphenyl)ethylamine derivatives investigated for their gastroprotective effects in various animal models. It demonstrated significant oral antiulcer activity, highlighting its potential as a therapeutic agent. []
  • Relevance: DQ-2511, like the target compound 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, contains the 2-(3,4-dimethoxyphenyl)ethylamine moiety, suggesting a potential structural basis for antiulcer activity. While DQ-2511 incorporates a benzamide group within its carbamoylmethyl substituent, the target compound possesses a simpler benzamide structure directly linked to the ethylamine motif. This comparison suggests modifications to the target compound, potentially by introducing a carbamoylmethyl group, might lead to derivatives with enhanced antiulcer properties. []

5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide (Compound 1)

  • Compound Description: This compound, synthesized and characterized for its potential as a type-II diabetes drug, exhibits promising drug-likeness properties. Its synthesis and characterization were driven by the need for innovative therapeutic agents for type-II diabetes. []
  • Relevance: Compound 1 and the target compound, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, share the presence of a 3,4-dimethoxyphenyl group, although their overall structures differ significantly. The identification of compound 1 as a potential type-II diabetes drug suggests that exploring the pharmacological profile of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, particularly its potential effects on glucose metabolism, could be worthwhile. The shared structural element highlights a potential area of interest for future research. []

Properties

Product Name

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

IUPAC Name

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C17H18ClNO3/c1-11(12-7-8-15(21-2)16(10-12)22-3)19-17(20)13-5-4-6-14(18)9-13/h4-11H,1-3H3,(H,19,20)

InChI Key

PQKFPWBMYPOFBV-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.